molecular formula C12H17BBrNO3 B3060285 2-Bromo-6-methoxypyridine-4-boronic acid, pinacol ester CAS No. 2096340-13-3

2-Bromo-6-methoxypyridine-4-boronic acid, pinacol ester

Cat. No.: B3060285
CAS No.: 2096340-13-3
M. Wt: 313.99
InChI Key: KMRFECRRFKCUDV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Improved Synthesis Techniques : An improved synthesis technique has been developed for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a compound similar to 2-bromo-6-methoxypyridine-4-boronic acid, pinacol ester. This method involves isolating the corresponding lithium hydroxy ate complex, which is then used in Suzuki couplings (Mullens, 2009).

  • Challenges in Analysis : Pinacolboronate esters, a class to which our compound belongs, pose unique analytical challenges due to their facile hydrolysis. New approaches are required for their stabilization and solubilization for purity analysis (Zhong et al., 2012).

  • Microwave-Assisted Synthesis : The use of microwave-assisted techniques for the rapid synthesis of complex molecules, utilizing pinacolboronate esters as building blocks, has been highlighted. This method emphasizes the versatility of boronic acid pinacol esters in organic synthesis (Dimauro & Kennedy, 2007).

Applications in Polymer and Material Science

  • Organosilatrane Building Blocks : Boronic esters, including pinacol boronic ester, have been used in synthesizing organosilatrane compounds. These compounds are useful in creating more complex molecules for various applications, showcasing the utility of boronic esters in advanced material synthesis (Brennan et al., 2014).

  • Polymerization Applications : Boronic acid esters have been utilized in the Suzuki-Miyaura coupling polymerization, leading to the creation of high-molecular-weight π-conjugated polymers. This application demonstrates the role of boronic esters in advanced polymer synthesis (Nojima et al., 2016).

Catalysis and Chemical Transformations

  • Rhodium-Catalyzed Reactions : Aryl pinacolboronic esters have been used in rhodium-catalyzed reactions to synthesize complex organic compounds, highlighting their role in catalysis and chemical transformations (Gallego & Sarpong, 2012).

  • Suzuki Cross-Coupling Reactions : The compound has been applied in Suzuki cross-coupling reactions, a pivotal method in organic chemistry for forming C-C bonds in the synthesis of complex organic structures (Batool et al., 2016).

  • Metal-Free Synthesis Methods : Recent developments include metal- and additive-free methods for converting haloarenes to boronic acids and esters, representing a greener approach in synthetic chemistry (Mfuh et al., 2017).

  • Mechanochemical Synthesis : A novel, environmentally friendly method for forming boronic acid esters, including the compound , has been reported. This method involves a solvent-free grinding technique, showcasing a green approach in chemical synthesis (Schnürch et al., 2007).

Safety and Hazards

This compound may cause respiratory irritation and could be harmful if swallowed . It’s also harmful by inhalation and in contact with skin .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-methoxypyridine-4-boronic acid, pinacol ester is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . These transformations provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . Its stability is a key factor in its bioavailability, as it allows the compound to remain intact in the body for a longer period of time .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds . This makes the compound a highly valuable building block in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its stability can be affected by air and moisture . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Properties

IUPAC Name

2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)15-10(7-8)16-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRFECRRFKCUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141689
Record name Pyridine, 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096340-13-3
Record name Pyridine, 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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